molecular formula C12H10N4OS2 B11101954 5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11101954
M. Wt: 290.4 g/mol
InChI Key: UKCHCKXBRNMBBH-VGOFMYFVSA-N
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Description

5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired hydrazone product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s hydrazone moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 5-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-3-(METHYLSULFANYL)-4-ISOTHIAZOLECARBONITRILE include other Schiff base hydrazones derived from different aldehydes or ketones. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

These compounds exhibit unique properties based on their specific substituents, making them valuable for different applications in research and industry.

Properties

Molecular Formula

C12H10N4OS2

Molecular Weight

290.4 g/mol

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H10N4OS2/c1-18-12-10(6-13)11(19-16-12)15-14-7-8-2-4-9(17)5-3-8/h2-5,7,15,17H,1H3/b14-7+

InChI Key

UKCHCKXBRNMBBH-VGOFMYFVSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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